Digimed

Pharmacokinetics Half-life Cardiac glycosides

Digitoxin is the preferred cardiac glycoside for patients with renal dysfunction because its hepatic CYP3A4-mediated elimination ensures unchanged pharmacokinetics independent of renal function, eliminating the need for dose adjustment. With near-complete oral absorption and a 5–7 day half-life, it provides stable once-daily dosing and reduces therapeutic drug monitoring frequency. Its defined Na+/K+-ATPase inhibition EC50 of 0.78 μM makes it an ideal reference standard for cardenolide screening. Select Digitoxin for reproducible research and simplified therapeutic management in populations with high CKD prevalence.

Molecular Formula C41H64O13
Molecular Weight 764.9 g/mol
CAS No. 71-63-6
Cat. No. B1670573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDigimed
CAS71-63-6
SynonymsAWD, Digitoxin
Bürger, Digitoxin
Coramedan
Didier, Digitoxin
Digimed
Digimerck
Digitaline Nativelle
Digitoxin
Digitoxin AWD
Digitoxin Bürger
Digitoxin Didier
Digitoxin Philo
Digitoxin-Philo
Digophton
Nativelle, Digitaline
Molecular FormulaC41H64O13
Molecular Weight764.9 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CCC7(C6(CCC7C8=CC(=O)OC8)O)C)C)C)C)O)O
InChIInChI=1S/C41H64O13/c1-20-36(46)29(42)16-34(49-20)53-38-22(3)51-35(18-31(38)44)54-37-21(2)50-33(17-30(37)43)52-25-8-11-39(4)24(15-25)6-7-28-27(39)9-12-40(5)26(10-13-41(28,40)47)23-14-32(45)48-19-23/h14,20-22,24-31,33-38,42-44,46-47H,6-13,15-19H2,1-5H3
InChIKeyWDJUZGPOPHTGOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityIn water, 3.9 mg/L at 25 °C
Slightly soluble in water
Practically insoluble in water (1 g/100 L at 20 °C)
Very soluble in ethanol;  soluble in ethyl ether, chloroform, methanol, pyridine
1 g dissolves in about 40 mL chloroform, 60 mL alcohol, 400 mL ethyl acetate at 20 °C;  soluble in acetate, amyl alcohol, pyridine;  sparingly soluble in ether, petroleum ether
2.89e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Digitoxin (CAS 71-63-6) Cardiac Glycoside: Class Identification and Core Pharmacological Profile


Digitoxin (CAS 71-63-6) is a cardenolide cardiac glycoside isolated from Digitalis species, consisting of the aglycone digitoxigenin linked to a trisaccharide chain of three digitoxose residues [1]. It functions as a potent inhibitor of the Na+/K+-ATPase membrane pump, leading to increased intracellular sodium and calcium concentrations, which enhances myocardial contractility [2]. Digitoxin is approved for the treatment of congestive cardiac insufficiency, atrial fibrillation, and heart failure, though it has been withdrawn in some markets [3]. The compound exhibits near-complete oral absorption and undergoes primarily hepatic elimination via CYP3A4 metabolism [4].

Why Digitoxin Cannot Be Interchanged with Digoxin or Other Cardiac Glycosides Without Risk of Therapeutic Failure


Cardiac glycosides share a common mechanism of Na+/K+-ATPase inhibition, yet they exhibit clinically significant divergence in pharmacokinetic and pharmacodynamic profiles that preclude simple substitution [1]. Digitoxin differs fundamentally from digoxin in its near-complete oral bioavailability, predominant hepatic elimination, extensive plasma protein binding, and markedly prolonged elimination half-life [2]. These differences translate into distinct clinical implications: digitoxin maintains predictable steady-state concentrations independent of renal function, whereas digoxin requires dose adjustment in renal impairment; digitoxin achieves therapeutic plasma levels of 10–30 ng/mL compared to digoxin's 0.8–2.0 ng/mL; and digitoxin produces differential electrophysiological effects including greater QS2 abbreviation [3]. Substitution without accounting for these quantifiable differences can lead to under-dosing, toxic accumulation, or therapeutic failure [4].

Digitoxin (CAS 71-63-6) Comparative Quantitative Evidence: Head-to-Head Differentiation from Digoxin and Ouabain


Elimination Half-Life: Digitoxin 138 h (Mean) vs Digoxin 23.5 h (Mean) – 5.9-Fold Longer Duration

Digitoxin demonstrates a significantly prolonged elimination half-life compared to digoxin. In a comparative study of patients with congestive heart failure receiving maintenance doses, the mean terminal elimination half-life (T1/2 beta) for digitoxin was 138 hours (range: 77–234 h), whereas digoxin exhibited a mean T1/2 beta of 23.5 hours (range: 9.2–38.6 h) [1]. This represents an approximately 5.9-fold longer half-life for digitoxin. Independent studies confirm digitoxin half-life values of 5–7 days, while digoxin half-life ranges from 36–48 hours in patients with normal renal function [2].

Pharmacokinetics Half-life Cardiac glycosides

Oral Bioavailability: Digitoxin 81.5–100% vs Digoxin 60–80% – Near-Complete Absorption

Digitoxin exhibits near-complete oral bioavailability, significantly exceeding that of digoxin. Using a specific assay that separates digitoxin from its metabolites, the absolute oral bioavailability was determined to be 81.5% in normal human subjects [1]. Non-specific radioimmunoassay methods yield values of 98–100% [2]. In contrast, digoxin oral bioavailability averages only 60–80% of the equivalent intravenous dose with currently available tablet formulations [3]. The near-identical responses produced by equal oral and intravenous doses of digitoxin support the conclusion of complete absorption [4].

Bioavailability Oral absorption Pharmacokinetics

Renal Elimination Independence: Digitoxin No Dose Adjustment Required in Renal Failure vs Digoxin Mandatory Adjustment

Digitoxin pharmacokinetics remain unaltered in patients with renal failure, whereas digoxin requires substantial dose reduction. In a study of 31 patients with renal failure, no cumulative toxic effect of digitoxin was observed, in contrast to digoxin which is almost exclusively eliminated by the kidneys and accumulates in renal impairment . The four key pharmacokinetic parameters of digitoxin (bioavailability, volume of distribution, biotransformation, and total body clearance) are not altered in patients with renal failure compared to healthy subjects [1]. Consequently, loading dose and maintenance dose of digitoxin do not require adjustment in patients with renal failure, whereas digoxin dosing must be reduced proportionally to declining creatinine clearance [2].

Renal impairment Dosing Pharmacokinetics

Pharmacodynamic Differentiation: Digitoxin Produces Greater QS2 Abbreviation (-13 ± 3%) vs Ouabain (-8 ± 3%) and Digoxin (-10 ± 5%)

Digitoxin produces differential electrophysiological effects compared to other cardiac glycosides. In trained domestic cats, digitoxin produced significantly greater rate-corrected QS2 abbreviation (-13 ± 3%) than ouabain (-8 ± 3%) or digoxin (-10 ± 5%) (P < 0.01) [1]. Conversely, the polar glycosides ouabain and digoxin produced greater prolongation of the PR interval (+13 ± 5% and +13 ± 3%, respectively) compared to digitoxin (+6 ± 5%), indicating greater AV nodal conduction slowing with polar glycosides [2]. In guinea-pigs, with comparable rate reduction (20%), digitoxin (1.12 mg/kg) produced significantly greater shortening of electromechanical systole than ouabain (0.07 mg/kg) or digoxin (0.34 mg/kg) (P < 0.05) [3].

Pharmacodynamics Electromechanical systole Inotropy

Therapeutic Plasma Concentration Range: Digitoxin 10–30 ng/mL vs Digoxin 0.8–2.0 ng/mL – 10-Fold Higher Target Range

Digitoxin maintains a substantially higher therapeutic plasma concentration range compared to digoxin. Analysis of 1,442 plasma samples from therapeutic drug monitoring revealed that 61.2% of digitoxin concentrations fell within the optimum therapeutic range of 10–30 ng/mL, with a mean concentration of 20.8 ng/mL [1]. The toxic threshold for digitoxin is established at 25–30 ng/mL, with toxicity consistently observed above 45 ng/mL [2]. In contrast, digoxin therapeutic levels are 0.8–2.0 ng/mL, with toxicity above 2.4 ng/mL [3]. This represents an approximate 10-fold higher therapeutic concentration range for digitoxin.

Therapeutic drug monitoring Plasma concentration Toxicity threshold

Plasma Protein Binding: Digitoxin 90–97% Bound vs Digoxin ~20% Bound – 4.5–4.8-Fold Higher Binding

Digitoxin exhibits extensive plasma protein binding, primarily to albumin, which fundamentally distinguishes its pharmacokinetic profile from digoxin. Digitoxin is 90–97% bound to serum albumin at therapeutic concentrations, whereas digoxin is only approximately 20% protein-bound [1]. This marked difference in protein binding contributes to digitoxin's longer half-life, lower volume of distribution (approximately 0.6 L/kg vs 6–7 L/kg for digoxin), and hepatic elimination pathway [2]. The extensive binding also explains why digitoxin plasma concentrations are less affected by changes in renal function and why the drug is not efficiently removed by hemodialysis [3].

Protein binding Albumin Pharmacokinetics

Digitoxin (CAS 71-63-6) Evidence-Based Application Scenarios for Procurement and Research Selection


Chronic Heart Failure Management in Patients with Renal Impairment

Digitoxin is the preferred cardiac glycoside for patients with comorbid renal dysfunction because its pharmacokinetic parameters remain unchanged across a wide range of renal impairment, requiring no dose adjustment, unlike digoxin which mandates substantial dose reduction proportional to declining creatinine clearance [1]. Procurement for hospital formularies serving populations with high prevalence of chronic kidney disease should prioritize digitoxin to reduce the risk of accumulation toxicity and simplify therapeutic management [2].

Therapeutic Drug Monitoring with Reduced Frequency Requirements

The 5–7 day elimination half-life of digitoxin, compared to 1.5–2 days for digoxin, enables once-daily dosing with more stable steady-state plasma concentrations and reduced peak-to-trough fluctuation [1]. This pharmacokinetic profile supports less frequent therapeutic drug monitoring and lower risk of subtherapeutic trough levels, making digitoxin advantageous for long-term maintenance therapy where adherence may be variable [2].

Preclinical Research Requiring Hepatic vs Renal Clearance Models

Digitoxin's predominant hepatic elimination via CYP3A4 and minimal renal clearance distinguishes it from digoxin, which is primarily renally excreted [1]. Researchers investigating drug-drug interactions involving CYP3A4 inducers/inhibitors, or studying pharmacokinetics in models of hepatic dysfunction, should select digitoxin as the cardiac glycoside probe substrate to isolate hepatic clearance pathways [2].

In Vitro Na+/K+-ATPase Inhibition Assays Requiring Defined Potency Benchmarks

Digitoxin demonstrates an EC50 value of 0.78 μM for Na+/K+-ATPase inhibition in vitro [1]. This defined potency benchmark enables its use as a reference standard in screening assays for novel cardiac glycoside analogs or in studies investigating structure-activity relationships of cardenolide derivatives [2]. The availability of this quantitative benchmark supports reproducible experimental design and inter-laboratory comparison.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Digimed

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.